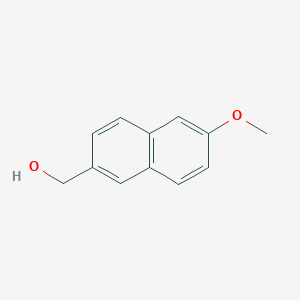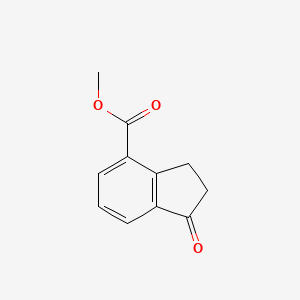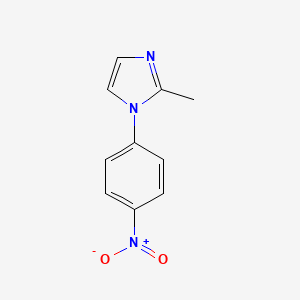![molecular formula C30H31N3O6 B1311814 17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione CAS No. 436866-52-3](/img/no-structure.png)
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as CHEMBL336179 . It has a complex structure with multiple rings and functional groups .
Molecular Structure Analysis
The SMILES representation of the molecule isO=C1NC(=O)C2=C1c1cn(CCOCCOCCOCCOCCn3cc2c2ccccc32)c2ccccc12 . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound has been the focus of various synthesis and characterization efforts. One study involved the treatment of 1,4-diazacyclohexan-2,5-dione with bromine, resulting in the formation of several compounds including 6-oxo-oxazolo[4,5-b]piperazine and others through reactions with carbamides/thiocarbamides. The synthesized structures were confirmed using IR, 1H, and 13C NMR spectral data analyses (Dabholkar & Wadkar, 2009).
Coordination and Extraction Abilities
Research has also explored compounds for their coordination and extraction abilities towards metal cations. For instance, a compound synthesized from phthaloyl dichloride and 1,4,10-trioxa-7,13-diazacyclopentadecane exhibited high extraction abilities for alkali, alkaline earth, and other metal cations, notably lithium and sodium (Kumagai & Akabori, 1989).
Macrocyclic Complexes and Ligands
Studies on macrocyclic dilactams and their complexes with Ba(II) and Mg(II) perchlorates revealed the formation of complexes with metal-ligand ratios of 1:2 and 1:3, respectively, based on spectral data and elemental analyses (Kılıç & Gündüz, 1986). Another work focused on the synthesis and characterization of a dinucleating tetraaza-dioxo-diphenol macrocyclic ligand, which demonstrated the ability to host two copper ions simultaneously, forming a Cu2O2 bridge (Kong et al., 2003).
Structural Investigations
Several studies have detailed the crystal structures of synthesized compounds, elucidating their geometrical configurations and bonding properties. For instance, the structure of a bisanhydro trimer hydrate formed from 2-amino-5-bromobenzaldehyde was investigated, highlighting the tricyclic molecule's ethoxy derivative rather than a hydroxy derivative as previously observed (Jircitano et al., 1994).
Ligational Properties and Complexation
Research into macrocycles with different molecular topologies obtained through the same synthetic procedure provided insights into their ligational properties and complexation behaviors in aqueous solutions, as investigated through potentiometry and NMR spectroscopy (Bazzicalupi et al., 1994).
Eigenschaften
CAS-Nummer |
436866-52-3 |
|---|---|
Produktname |
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
Molekularformel |
C30H31N3O6 |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
InChI |
InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |
InChI-Schlüssel |
GQZYZXZIMKZCBF-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
Kanonische SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



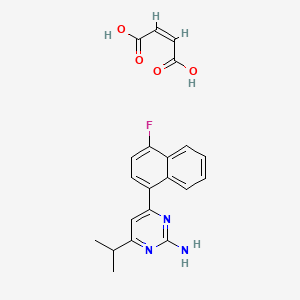
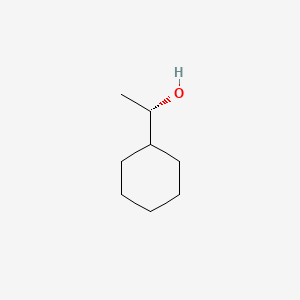



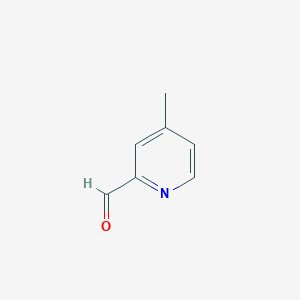

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

